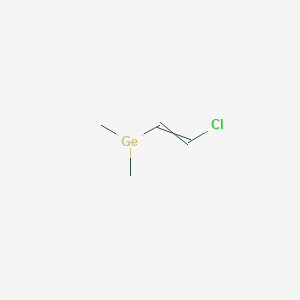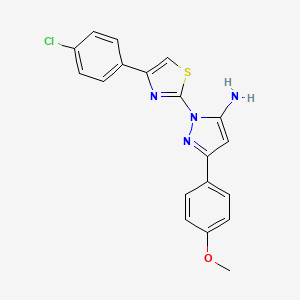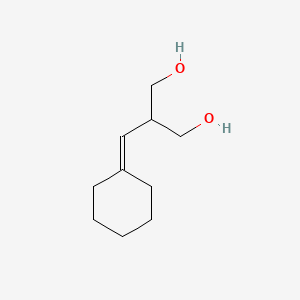
1,3-Propanediol, 2-(cyclohexylidenemethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-(cyclohexylidenemethyl)- is an organic compound with the molecular formula C10H18O2 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a cyclohexylidenemethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of glycerol to produce 1,3-propanediol, which is then reacted with cyclohexylidenemethyl chloride under basic conditions to yield the desired compound . Another method involves the hydrogenation of hydroxypropionaldehyde, which is obtained from acrolein, in the presence of a fixed-bed or suspension hydrogenation catalyst .
Industrial Production Methods
Industrial production of 1,3-propanediol, 2-(cyclohexylidenemethyl)- typically involves large-scale catalytic hydrogenation processes. These processes use transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver . The reaction conditions are carefully controlled to optimize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-(cyclohexylidenemethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-propanediol, 2-(cyclohexylidenemethyl)- can yield cyclohexylidenemethyl aldehyde or cyclohexylidenemethyl carboxylic acid, while reduction can produce cyclohexylidenemethyl alcohol .
Applications De Recherche Scientifique
1,3-Propanediol, 2-(cyclohexylidenemethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, adhesives, coatings, and other industrial products
Mécanisme D'action
The mechanism of action of 1,3-propanediol, 2-(cyclohexylidenemethyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s effects are mediated through its interactions with proteins, nucleic acids, and other biomolecules .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be compared with other similar compounds, such as:
1,3-Propanediol: A simpler diol with the formula C3H8O2, used in the production of polymers and as a solvent.
2-Methyl-1,3-propanediol: A derivative with a methyl group, used in the synthesis of various chemicals.
1,2-Propanediol:
Propriétés
Numéro CAS |
77192-46-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(cyclohexylidenemethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H18O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h6,10-12H,1-5,7-8H2 |
Clé InChI |
RXZDGSTUBHYHQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC(CO)CO)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
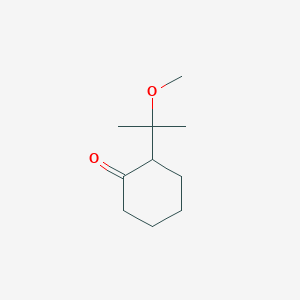

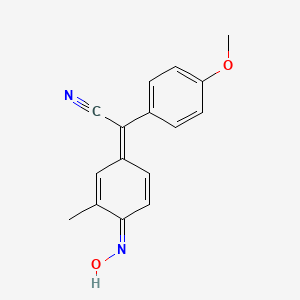
![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
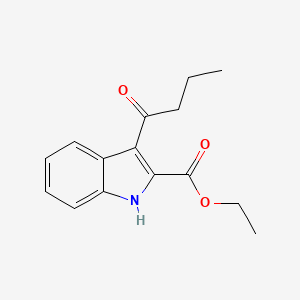
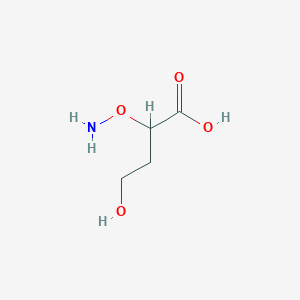
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
